molecular formula C11H13NO5 B1608670 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone CAS No. 206258-17-5

4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone

Cat. No.: B1608670
CAS No.: 206258-17-5
M. Wt: 239.22 g/mol
InChI Key: MKTFIKYMHQLEDD-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxyphenyl compounds followed by a series of reactions to introduce the hydroxy and butanone groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

    2-Methoxy-4-nitroaniline: Shares the nitro and methoxy groups but differs in the overall structure and reactivity.

    4-Nitro-o-anisidine: Another compound with a nitro and methoxy group, used in the synthesis of azo dyes.

Uniqueness: 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is unique due to the presence of the hydroxy and butanone groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

4-hydroxy-4-(2-methoxy-5-nitrophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-7(13)5-10(14)9-6-8(12(15)16)3-4-11(9)17-2/h3-4,6,10,14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTFIKYMHQLEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405142
Record name 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206258-17-5
Record name 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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